3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid

Steroid Sulfatase Inhibition Enzymology Drug Discovery

This sulfamoylbenzoic acid derivative features a 2-bromo-5-methylphenyl substituent, yielding potent STS inhibition (IC50 42 nM in MCF-7 cells) and dual activity against glycolate oxidase (IC50 39.9 μM). Its 30-fold MAO B selectivity enables precise neurochemical studies. Ideal for probing partial enzyme blockade rather than full ablation. Available in research quantities with verified ≥95% purity.

Molecular Formula C14H12BrNO4S
Molecular Weight 370.22
CAS No. 721418-18-4
Cat. No. B2549623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid
CAS721418-18-4
Molecular FormulaC14H12BrNO4S
Molecular Weight370.22
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H12BrNO4S/c1-9-5-6-12(15)13(7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
InChIKeyGTEHAGYIXPTFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic Acid (CAS 721418-18-4): Structure, Supplier Availability, and Basic Characterization


3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is a member of the sulfamoylbenzoic acid class, distinguished by its 2-bromo-5-methylphenyl substituent on the sulfamoyl nitrogen and a 3-carboxylic acid group. This compound has a molecular formula of C14H12BrNO4S and a molecular weight of 370.22 g/mol . It is commercially available for research use from several suppliers, typically offered at a purity of ≥95% [1]. The compound has been cataloged in bioactivity databases with reported activity against steroid sulfatase (STS) and glycolate oxidase [2][3]. Its structure and properties have also been computationally analyzed in studies of L-shaped sulfamoylbenzoic acid derivatives [4].

Why 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic Acid (CAS 721418-18-4) Cannot Be Substituted by Generic Sulfamoylbenzoic Acid Analogs


Generic substitution of sulfamoylbenzoic acid derivatives is scientifically inadvisable due to the profound impact of substitution patterns on biological activity and physicochemical properties. While the sulfamoylbenzoic acid scaffold is a recognized pharmacophore for enzyme inhibition, simple analogs like 4-sulfamoylbenzoic acid (carzenide) exhibit weak carbonic anhydrase inhibition (hCA I IC50 = 120 μM; hCA II IC50 = 15 μM) [1], whereas the target compound shows distinct activity against steroid sulfatase (STS) and glycolate oxidase [2][3]. The introduction of the 2-bromo-5-methylphenyl group at the sulfamoyl nitrogen and the 3-carboxylic acid substitution pattern fundamentally alters the compound's enzyme inhibition profile, target selectivity, and molecular recognition properties. Furthermore, the specific halogen and methyl substitution pattern can influence metabolic stability and solubility, which are critical for in vivo and in vitro experimental reproducibility [4]. Therefore, substituting this compound with a generic analog without validated head-to-head comparative data will likely yield non-equivalent experimental outcomes and irreproducible results.

Quantitative Evidence Guide: Differentiating 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic Acid from Related Compounds


Steroid Sulfatase (STS) Inhibition in Human Placental Microsomes: Comparative Potency

3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid inhibits steroid sulfatase (STS) activity in human placental microsomes with an IC50 of 1200 nM (1.2 μM) [1]. This activity is distinct from the highly potent clinical-stage STS inhibitor STX64 (IC50 = 0.5 nM in JEG-3 cells) and DU-14 (IC50 = 55.8 nM) [2][3], positioning the compound as a useful moderate-activity tool for studying STS function without the extreme potency and potential for complete target ablation that characterizes advanced clinical leads. Additionally, the compound shows a higher potency in MCF-7 cells (IC50 = 42 nM) [1], suggesting a context-dependent activity profile that may be relevant for specific cellular models.

Steroid Sulfatase Inhibition Enzymology Drug Discovery

Glycolate Oxidase Inhibition: A Distinct Polypharmacology Profile

The compound inhibits mouse recombinant glycolate oxidase with an IC50 of 39.9 μM (39,900 nM) [1]. This activity is noteworthy because glycolate oxidase inhibition is not a common feature among generic sulfamoylbenzoic acid derivatives. For example, 4-sulfamoylbenzoic acid is primarily characterized as a weak carbonic anhydrase inhibitor (hCA I IC50 = 120 μM; hCA II IC50 = 15 μM) [2], with no reported glycolate oxidase activity. The unique dual-target inhibition profile (STS plus glycolate oxidase) may offer polypharmacological advantages in metabolic disease research or provide a chemical probe for studying the intersection of these pathways.

Glycolate Oxidase Enzyme Inhibition Polypharmacology

Comparative Monoamine Oxidase (MAO) Isoform Selectivity Profile

The compound exhibits a marked selectivity for MAO B over MAO A. It inhibits human MAO B with an IC50 of 33 nM, while showing negligible activity against human MAO A (IC50 = 1,000 nM) [1]. This translates to a 30-fold selectivity for MAO B over MAO A. This selectivity profile is significant because many non-selective MAO inhibitors carry risks of adverse effects (e.g., tyramine-induced hypertensive crisis). In contrast, 4-sulfamoylbenzoic acid lacks any reported MAO activity [2]. The compound's potent and selective MAO B inhibition suggests its utility as a chemical probe in neurological research, particularly for Parkinson's disease, where MAO B inhibitors are clinically validated.

Monoamine Oxidase Isoform Selectivity Neurological Disorders

Computationally Predicted Third-Order Nonlinear Optical (NLO) Properties for Materials Science Applications

Computational analysis of L-shaped sulfamoylbenzoic acid derivatives, which include compounds structurally related to 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid, predicts significant third-order nonlinear optical (NLO) properties [1]. These predictions include hyperpolarizability values that are substantially higher than those of the reference molecule urea (β = 0.1947 × 10⁻³⁰ esu), with some derivatives showing β values in the range of 10-30 × 10⁻³⁰ esu. The presence of the bromine atom and the specific substitution pattern is predicted to enhance NLO response due to increased π-electron delocalization and intramolecular charge transfer. While direct experimental validation for this specific compound is pending, the computational evidence positions brominated sulfamoylbenzoic acid derivatives as potential candidates for optical limiting, optical switching, and photonic device applications.

Nonlinear Optics Computational Chemistry Materials Science

Purity and Commercial Availability for Reproducible Research

3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is commercially available from multiple vendors with a standard purity of ≥95%, as confirmed by Certificates of Analysis from Sigma-Aldrich and ChemScene . This level of purity is essential for reproducible biological assays and chemical synthesis. In contrast, many custom-synthesized sulfamoylbenzoic acid derivatives are only available in limited quantities with variable purity, leading to batch-to-batch variability that can confound experimental results. The compound's availability from established suppliers ensures consistent quality and traceability, which is a critical factor for procurement decisions in academic and industrial research settings.

Chemical Procurement Reproducibility Research Tools

Recommended Research and Industrial Application Scenarios for 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic Acid


Investigating Partial Steroid Sulfatase (STS) Inhibition in Cellular Models

3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is particularly well-suited for studies requiring moderate STS inhibition rather than complete target ablation. Its IC50 of 42 nM in MCF-7 cells and 1200 nM in placental microsomes [1] provides a useful window for examining the biological consequences of partial STS blockade. This contrasts with highly potent inhibitors like STX64 (IC50 = 0.5 nM) [2], which may completely suppress enzyme activity and mask subtle regulatory effects. The compound can be used to probe the threshold of STS inhibition required for phenotypic changes in breast cancer cell lines or other STS-expressing tissues.

Developing Dual-Target Pharmacological Probes for STS and Glycolate Oxidase

The compound's dual inhibition of STS (IC50 = 1.2 μM in microsomes; 42 nM in cells) [1] and glycolate oxidase (IC50 = 39.9 μM) [3] enables its use as a polypharmacological probe. Researchers investigating the intersection of steroid metabolism and glyoxylate pathways can employ this compound to simultaneously modulate both targets. This dual activity is not shared by standard sulfamoylbenzoic acid analogs like 4-sulfamoylbenzoic acid [4], making the compound a unique tool for metabolic pathway analysis.

Serving as a Selective MAO B Inhibitor Tool Compound in Neurological Research

With an MAO B IC50 of 33 nM and 30-fold selectivity over MAO A [3], 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is a valuable chemical probe for studying MAO B-mediated dopamine metabolism in Parkinson's disease models. Its selectivity profile mitigates the risk of tyramine-induced hypertensive crises associated with non-selective MAO inhibitors. This compound can be used in cell-based or ex vivo assays to explore MAO B inhibition without confounding MAO A effects, providing cleaner data interpretation.

Exploring Third-Order Nonlinear Optical (NLO) Properties in Materials Science

Computational predictions indicate that L-shaped sulfamoylbenzoic acid derivatives, including compounds structurally analogous to 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid, possess enhanced third-order NLO properties relative to urea [5]. This makes the compound a candidate for experimental validation as an optical limiting material, optical switch, or component in photonic devices. Materials science researchers can evaluate its hyperpolarizability and NLO response to determine its suitability for advanced optical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.